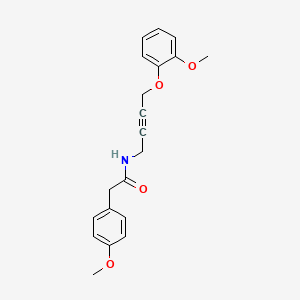

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide

説明

N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-2-(4-Methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a but-2-yn-1-yl linker bearing a 2-methoxyphenoxy group and a 4-methoxyphenylacetamide moiety.

特性

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-23-17-11-9-16(10-12-17)15-20(22)21-13-5-6-14-25-19-8-4-3-7-18(19)24-2/h3-4,7-12H,13-15H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRQPNDJUZCEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC#CCOC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is , with a molecular weight of 325.4 g/mol. Its structural features include a methoxyphenoxy group and an acetamide moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉NO₄ |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 1426314-95-5 |

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide exhibits its biological activity through various mechanisms, primarily by interacting with specific molecular targets:

- Receptor Modulation : The compound has been shown to act as a modulator for certain receptors, particularly those involved in neurotransmission and cellular signaling pathways.

- Enzyme Interaction : It may influence enzyme activity, impacting metabolic pathways relevant to various diseases.

- Cellular Processes : Studies indicate its potential role in regulating cellular processes such as apoptosis and proliferation.

Pharmacological Effects

Research indicates that N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide may have several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that this compound can inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in vitro, which may be beneficial for treating inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease research.

Case Studies and Research Findings

- Anticancer Studies : A study focusing on the compound's effects on breast cancer cells demonstrated significant inhibition of cell proliferation at specific concentrations (IC50 values). The mechanism was attributed to the induction of apoptosis via caspase activation.

- Inflammation Models : In animal models of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory responses.

- Neuroprotection Research : In vitro studies using neuronal cell lines exposed to oxidative stress showed that the compound could significantly reduce cell death and preserve mitochondrial function.

類似化合物との比較

Structural Features

The target compound’s structure combines a methoxy-substituted phenylacetamide core with a butynyl-phenoxy linker. Key analogs from the evidence include:

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations :

- The methoxy groups in the target compound and analogs (e.g., Compounds 38, 3a, 11j) are critical for enhancing solubility and receptor binding .

Pharmacological Activity

Table 2: Bioactivity Comparison

Key Observations :

- Quinazoline sulfonyl derivatives () exhibit anticancer activity against multiple cell lines, highlighting the role of sulfonyl groups in cytotoxicity . The target compound lacks this group, which may limit similar efficacy.

Key Observations :

- Acetamide synthesis commonly employs bromoacetyl bromide and amine nucleophiles (), suggesting the target compound could be synthesized analogously .

- Yields and purity: Thiadiazole derivatives () achieve higher yields (72–88%) compared to fluorophenoxy analogs (51–82%), indicating substituent-dependent efficiency .

Structure-Activity Relationship (SAR) Insights

- Methoxy Positioning : 4-Methoxyphenyl groups (target compound, Compound 3a) enhance receptor affinity due to electron-donating effects, whereas 2-methoxy substituents (Compound 5k) may sterically hinder binding .

- Linker Effects : Rigid butynyl linkers (target compound) vs. flexible ethyl chains (Compound 3a) may alter pharmacokinetics, with rigid structures favoring prolonged half-lives .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。